1,10-Decanedithiol (CAS: 1191-67-9) is a linear 10-carbon aliphatic dithiol widely utilized as an ambidentate crosslinker, surface modifier, and molecular spacer in advanced materials synthesis and device fabrication. Featuring reactive sulfhydryl groups at both termini, this compound is primarily procured for forming self-assembled monolayers (SAMs) on noble metal surfaces, stabilizing and bridging metal nanoparticles, and acting as a robust covalent crosslinker in polymer networks[1]. Its specific 10-carbon chain length provides a critical balance between van der Waals-driven monolayer crystallinity and electron tunneling efficiency, making it a foundational precursor for molecular electronics, plasmonic gap tuning, and nanostructured soft materials [1].
Substituting 1,10-decanedithiol with monothiols (e.g., 1-decanethiol) or alternative chain-length dithiols (e.g., 1,6-hexanedithiol) fundamentally alters interfacial architecture and application-critical performance. Monothiols lack the secondary reactive site required for nanoparticle bridging, top-electrode anchoring, or polymer crosslinking, terminating surface functionalization at a single passivated layer [1]. Conversely, shorter dithiols fail to provide sufficient steric bulk and van der Waals interactions, leading to disordered, loosely packed monolayers that are prone to electrical short-circuiting in molecular junctions[2]. For precision applications such as quantum plasmonics or ion-exchange membrane crosslinking, the exact 1.63 nm molecular length and specific hydrophobicity of the 10-carbon chain are non-negotiable for achieving targeted sub-nanometer interparticle distances and controlled nanosegregated morphologies [2].
When fabricating self-assembled monolayers (SAMs) for bottom-up device assembly, the availability of a secondary reactive site is critical. X-ray photoelectron spectroscopy (XPS) confirms that 1,10-decanedithiol forms a mixed standing-up phase on gold substrates, exhibiting a distinct S 2p doublet at 163.6 eV corresponding to unbound, upward-facing -SH groups [1]. In contrast, the monothiol baseline 1-decanethiol yields only a single doublet at ~162 eV (bound S), resulting in a chemically passivated surface [1].
| Evidence Dimension | Unbound surface-reactive thiol groups (XPS S 2p signal) |
| Target Compound Data | Present (Doublet at 163.6 eV indicating available top-contact anchors) |
| Comparator Or Baseline | 1-Decanethiol (Absent; only bound S at ~162 eV) |
| Quantified Difference | 100% loss of secondary binding capacity in monothiol substitute |
| Conditions | SAMs formed on template-stripped gold (AuTS) substrates |
Ensures the availability of reactive top-surface anchors necessary for bridging nanoparticles or attaching top electrodes in molecular junctions.
In the manufacturing of ion-exchange membranes, excessive water uptake degrades mechanical integrity. Post-hydration crosslinking utilizing 1,10-decanedithiol establishes a nanosegregated morphology that physically restricts polymer chain mobility[1]. Membranes crosslinked with this 10-carbon dithiol exhibit a dramatic reduction in water uptake, achieving a hydration number (λ) of approximately 10 at 100% relative humidity, which is roughly one-third the swelling observed in un-crosslinked baseline membranes [1]. This is achieved while maintaining comparably high chloride ion conductivities at low to moderate ion exchange capacities [1].
| Evidence Dimension | Membrane water uptake (hydration number, λ at 100% RH) |
| Target Compound Data | λ ≈ 10 (Controlled swelling) |
| Comparator Or Baseline | Un-crosslinked polymer baseline (λ ≈ 30) |
| Quantified Difference | ~3-fold reduction in water uptake |
| Conditions | Post-hydration crosslinked anion-exchange membranes at 100% relative humidity |
Allows manufacturers to drastically improve the mechanical durability and dimensional stability of fuel cell or electrolyzer membranes without sacrificing ionic conductivity.
For surface-enhanced Raman scattering (SERS) and plasmonic sensors, the exact distance between gold nanoparticles dictates the electromagnetic field enhancement. 1,10-decanedithiol acts as a rigid molecular spacer with a precise molecular length of 1.63 nm, enabling the reliable fabrication of sub-2 nm nanogaps [1]. Substituting with shorter homologs like 1,6-hexanedithiol (1.13 nm) or 1,8-octanedithiol (1.38 nm) fundamentally alters the junction geometry and shifts the quantum plasmon coupling regime [1].
| Evidence Dimension | Molecular spacer length for nanogap junctions |
| Target Compound Data | 1.63 nm |
| Comparator Or Baseline | 1,6-Hexanedithiol (1.13 nm) and 1,8-Octanedithiol (1.38 nm) |
| Quantified Difference | 0.25 nm to 0.50 nm extension in interparticle distance |
| Conditions | Gold nanoparticle dimers and STM break-junctions |
Provides optical engineers and sensor developers with a mathematically predictable spacer to tune quantum plasmon resonances and optimize signal enhancement.
Integrating colloidal nanocrystals into displays requires crosslinkers that survive lithographic processing without degrading the active material. In the direct photocatalytic patterning of perovskite nanocrystal (PeNC) LEDs, 1,10-decanedithiol provides the required solvent compatibility and colloidal stability compared to generic long-chain ligands [1]. Utilizing this specific dithiol for ligand crosslinking enables non-destructive, high-resolution patterning, contributing to a maximum external quantum efficiency (EQE) of 14.7% and a luminance of ~25,400 cd/m² in green CsPbBr3 LEDs [1].
| Evidence Dimension | Lithographic processability and resulting device EQE |
| Target Compound Data | Non-destructive patterning achieved (14.7% EQE) |
| Comparator Or Baseline | Conventional non-crosslinking ligands (Patterning degrades optical/electrical properties) |
| Quantified Difference | Enables high-fidelity patterning while maintaining state-of-the-art EQE |
| Conditions | Direct photocatalytic patterning of green CsPbBr3 PeNC-LEDs |
Validates the compound as a process-compatible crosslinker for scaling up the manufacturing of next-generation near-eye optoelectronic displays.
Procured as a bifunctional linker to fabricate robust Au-SAM-GNP-SAM devices, where the 10-carbon chain prevents electrical short-circuiting while enabling reliable top-contact anchoring for enhanced charge transport [1].
Selected as a hydrophobic crosslinking agent to physically restrict water swelling and create stable nanosegregated morphologies in anion-exchange membranes for fuel cells and electrolyzers[2].
Utilized by optical engineers to precisely define sub-2 nm interparticle gaps in gold nanoparticle dimers, optimizing electromagnetic field enhancement for single-molecule sensing applications[3].
Employed as a solvent-compatible structural crosslinker to stabilize perovskite nanocrystals during lithographic processing, enabling the high-resolution manufacturing of next-generation near-eye displays[4].
Irritant